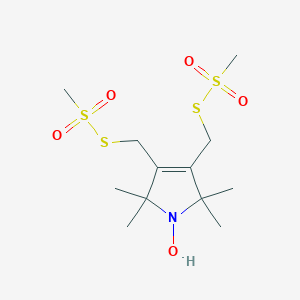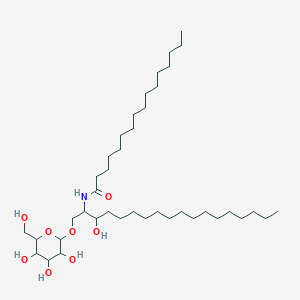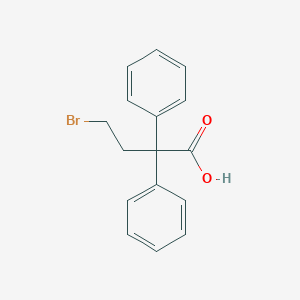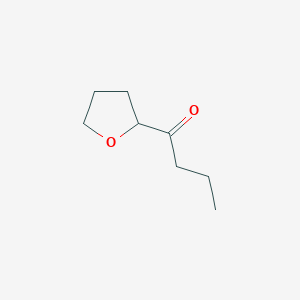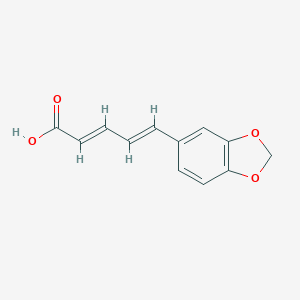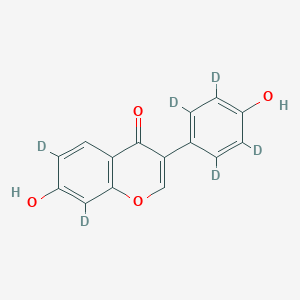
phosphonato phosphate;rhodium(3+);tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The bidentate tetraaquarhodium-pyrophosphate complex is a coordination compound with the molecular formula H4O11P2Rh- It is known for its unique structure where rhodium is coordinated with four water molecules and a pyrophosphate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the bidentate tetraaquarhodium-pyrophosphate complex typically involves the reaction of rhodium salts with pyrophosphate under aqueous conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow [\text{Rh}(\text{H}_2\text{O})_4(\text{P}_2\text{O}_7)] + \text{NaCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The bidentate tetraaquarhodium-pyrophosphate complex can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its oxidation state.
Reduction: The complex can be reduced, affecting the coordination environment of rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of rhodium, while substitution reactions can yield complexes with different ligands.
Scientific Research Applications
The bidentate tetraaquarhodium-pyrophosphate complex has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in industrial processes that require rhodium-based catalysts.
Mechanism of Action
The mechanism by which the bidentate tetraaquarhodium-pyrophosphate complex exerts its effects involves the coordination of rhodium with the pyrophosphate ligand. This coordination affects the electronic properties of rhodium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Bidentate tetraaquarhodium-phosphate complex
- Bidentate tetraaquarhodium-sulfate complex
- Bidentate tetraaquarhodium-nitrate complex
Uniqueness
The bidentate tetraaquarhodium-pyrophosphate complex is unique due to its specific coordination environment and the presence of the pyrophosphate ligand. This gives it distinct properties compared to other rhodium complexes, making it particularly useful in certain catalytic and therapeutic applications.
Properties
CAS No. |
107053-38-3 |
|---|---|
Molecular Formula |
H8O11P2Rh- |
Molecular Weight |
348.91 g/mol |
IUPAC Name |
phosphonato phosphate;rhodium(3+);tetrahydrate |
InChI |
InChI=1S/H4O7P2.4H2O.Rh/c1-8(2,3)7-9(4,5)6;;;;;/h(H2,1,2,3)(H2,4,5,6);4*1H2;/q;;;;;+3/p-4 |
InChI Key |
CQKDXFIUSXYKLC-UHFFFAOYSA-J |
SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Synonyms |
identate tetraaquarhodium-pyrophosphate complex pyrophosphate-bidentate rhodium complex Rh(H2O)4PP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


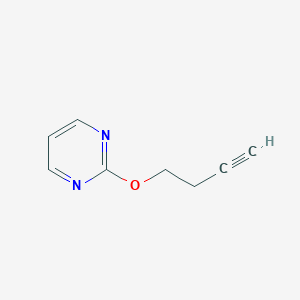
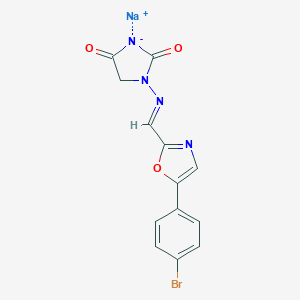
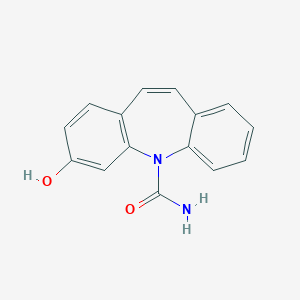

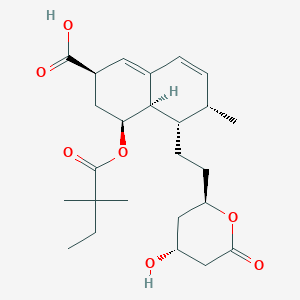
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
